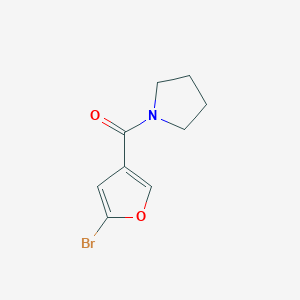
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone, also known as BFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine derivatives and has a molecular formula of C11H12BrNO2.
Mecanismo De Acción
The mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the activity of certain enzymes and proteins, which can lead to its anti-cancer and anti-inflammatory properties. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial properties by inhibiting the growth of certain bacterial strains.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can reduce the size of tumors and improve survival rates in animal models. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial effects against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be increased through recrystallization. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have potent anti-cancer, anti-inflammatory, and antibacterial properties, making it a promising compound for further research. However, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Direcciones Futuras
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several potential future directions for research. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be further studied for its anti-cancer, anti-inflammatory, and antibacterial properties. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be used as a precursor for the synthesis of conducting polymers. Further studies are also needed to understand the mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone and its potential side effects and toxicity.
Métodos De Síntesis
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with thionyl chloride, followed by the reaction with pyrrolidine and finally the reaction with bromine. The purity of the synthesized compound can be increased through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In organic synthesis, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of various other compounds. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a precursor for the synthesis of conducting polymers.
Propiedades
IUPAC Name |
(5-bromofuran-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMEBSTEBVYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



